molecular formula C11H14N2 B14579528 1H-Indazole, 3-(2-methylpropyl)- CAS No. 61485-21-0

1H-Indazole, 3-(2-methylpropyl)-

Cat. No.: B14579528
CAS No.: 61485-21-0
M. Wt: 174.24 g/mol
InChI Key: BWEXVCYQIGGUSX-UHFFFAOYSA-N
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Description

1H-Indazole, 3-(2-methylpropyl)- is a derivative of indazole, a bicyclic heterocycle containing a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .

Mechanism of Action

The mechanism of action of 1H-Indazole, 3-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, the 1H-indazole-3-amine structure is an effective hinge-binding fragment that binds with the hinge region of tyrosine kinase, as seen in compounds like Linifanib . This binding inhibits the activity of the kinase, leading to the suppression of cancer cell proliferation. The compound’s structure also plays a critical role in enhancing its antitumor activity .

Comparison with Similar Compounds

1H-Indazole, 3-(2-methylpropyl)- can be compared with other similar compounds, such as 1-methyl-1H-indazole-4-acetic acid, 2-(1-methyl-1H-indazol-4-yl) propanoic acid, and 1-methyl-3,5,6,7-tetrahydro-indazol-4-ylideneaminooxy)acetic acid . These compounds share the indazole core structure but differ in their substituents and functional groups. The uniqueness of 1H-Indazole, 3-(2-methylpropyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

61485-21-0

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-(2-methylpropyl)-2H-indazole

InChI

InChI=1S/C11H14N2/c1-8(2)7-11-9-5-3-4-6-10(9)12-13-11/h3-6,8H,7H2,1-2H3,(H,12,13)

InChI Key

BWEXVCYQIGGUSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C2C=CC=CC2=NN1

Origin of Product

United States

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